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molecular formula C23H27NO3 B8817380 Tert-butyl (1-(4-(2-phenylacetyl)phenyl)cyclobutyl)carbamate CAS No. 1032349-98-6

Tert-butyl (1-(4-(2-phenylacetyl)phenyl)cyclobutyl)carbamate

Cat. No. B8817380
M. Wt: 365.5 g/mol
InChI Key: CXYVWHPPHMMIFX-UHFFFAOYSA-N
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Patent
US08691825B2

Procedure details

A solution of i-PrMgCl (9.65 mL, 19.3 mmol) in THF was added dropwise to a solution of compound 1-2 (5.24 g, 19.3 mmol) in dry THF at −5.deg.C. After stirring for 20 min, a solution of BnMgCl (29 mL, 2M, 58 mmol) in THF was added dropwise to the reaction mixture. After completion of addition, the reaction mixture was stirred for 1 h at 0.deg.C, then warmed slowly to room temperature, and stirred for another 1 h. The reaction was quenched with saturated NH4 Cl solution, extracted with ethyl acetate. Separated and collected the organic layer, and the aqueous solution was washed EA for two times. The combined organic layer was washed with brine, dried and concentrated in vacuo to get the crude product, which was purified by silica chromatography to give 5.5 g of ketone 1-3.
Quantity
9.65 mL
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.[C:6]([O:10][C:11](=[O:25])[NH:12][C:13]1([C:17]2[CH:22]=[CH:21][C:20]([C:23]#N)=[CH:19][CH:18]=2)[CH2:16][CH2:15][CH2:14]1)([CH3:9])([CH3:8])[CH3:7].[CH2:26]([Mg]Cl)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.C1C[O:38]CC1>>[C:6]([O:10][C:11](=[O:25])[NH:12][C:13]1([C:17]2[CH:22]=[CH:21][C:20]([C:23](=[O:38])[CH2:26][C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)=[CH:19][CH:18]=2)[CH2:16][CH2:15][CH2:14]1)([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
9.65 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
5.24 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CCC1)C1=CC=C(C=C1)C#N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 h at 0.deg.C
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NH4 Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Separated
CUSTOM
Type
CUSTOM
Details
collected the organic layer
WASH
Type
WASH
Details
the aqueous solution was washed EA for two times
WASH
Type
WASH
Details
The combined organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to get the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CCC1)C1=CC=C(C=C1)C(CC1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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